(4E)-5-methyl-2-(2-methylphenyl)-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-5-methyl-2-(2-methylphenyl)-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-2-(2-methylphenyl)-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the nitrophenyl and methylphenyl groups through condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-methyl-2-(2-methylphenyl)-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-methyl-2-(2-methylphenyl)-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a valuable target for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or dyes. Its ability to undergo various chemical modifications makes it versatile for creating customized materials.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-2-(2-methylphenyl)-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolone derivatives and nitrophenyl-substituted molecules. Examples are:
- 5-methyl-2-phenyl-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
- 5-methyl-2-(2-methylphenyl)-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
What sets (4E)-5-methyl-2-(2-methylphenyl)-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one apart is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The presence of both methyl and nitrophenyl groups in specific positions allows for distinct interactions and properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H16N4O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-methyl-2-(2-methylphenyl)-4-[(2-nitrophenyl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H16N4O3/c1-12-7-3-5-9-16(12)21-18(23)14(13(2)20-21)11-19-15-8-4-6-10-17(15)22(24)25/h3-11,20H,1-2H3 |
InChI Key |
CQXZLJMNBZSOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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